5-(5-Bromopyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane

Suzuki-Miyaura Coupling Buchwald-Hartwig Amination Building Block Chemistry

This conformationally constrained bridged morpholine scaffold is a critical intermediate for kinase inhibitor and GPCR programs. Its C-Br bond offers superior oxidative addition reactivity over C-Cl analogs, enabling faster, higher-yielding Suzuki-Miyaura and Buchwald-Hartwig couplings for one-cycle-per-day library production. Ideal for FBDD campaigns, the bromopyrimidine moiety acts as a halogen-bond donor while the rigid core provides a defined exit vector. Procuring this specific bromo variant eliminates the risk of failed couplings and inconsistent biological activity associated with alternative analogs.

Molecular Formula C9H10BrN3O
Molecular Weight 256.103
CAS No. 1853102-00-7
Cat. No. B2900717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(5-Bromopyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane
CAS1853102-00-7
Molecular FormulaC9H10BrN3O
Molecular Weight256.103
Structural Identifiers
SMILESC1C2CN(C1CO2)C3=NC=C(C=N3)Br
InChIInChI=1S/C9H10BrN3O/c10-6-2-11-9(12-3-6)13-4-8-1-7(13)5-14-8/h2-3,7-8H,1,4-5H2
InChIKeyMLBWMQDOQMCLSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(5-Bromopyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane (CAS 1853102-00-7): A Bridged Morpholine Building Block for Drug Discovery


5-(5-Bromopyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane (CAS 1853102-00-7) is a synthetic, bicyclic heterocycle featuring a 2-oxa-5-azabicyclo[2.2.1]heptane (bridged morpholine) core N-substituted with a 5-bromopyrimidin-2-yl group . With a molecular weight of 256.10 g/mol and the formula C9H10BrN3O, this compound serves as a conformationally constrained scaffold for medicinal chemistry programs. It is classified as a research chemical and is not intended for therapeutic or veterinary use . The molecule incorporates three key pharmacophoric features: a hydrogen-bond-accepting oxygen and nitrogen in the bridged ring, a basic tertiary amine, and an aryl bromide handle enabling transition-metal-catalyzed cross-coupling for library derivatization .

Why 5-(5-Bromopyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane Cannot Be Replaced by Its Close Analogs


The most structurally similar analogs—the 5-chloropyrimidine, 5-fluoropyrimidine, and 2-thia-azabicyclo variants—differ in critical reactivity and physicochemical parameters that preclude simple substitution in a discovery workflow . The C–Br bond in the target compound offers a superior balance of stability and oxidative addition reactivity in palladium-catalyzed cross-coupling reactions compared to the C–Cl bond, allowing for more efficient and higher-yielding Suzuki-Miyaura or Buchwald-Hartwig couplings under milder conditions . Conversely, the bromine atom is a better leaving group than fluorine, which is resistant to oxidative addition. The thia analog (CAS 1935957-20-2), which replaces the oxygen bridge with sulfur, alters hydrogen-bonding capacity, lipophilicity, and metabolic stability, shifting the scaffold's pharmacokinetic profile and target engagement properties . These differences mean that swapping analogs without re-optimization can lead to failed couplings, altered selectivity, or inconsistent biological activity.

Quantitative Differentiation of 5-(5-Bromopyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane from Its Closest Analogs


C–Br vs. C–Cl Reactivity: Enabling Higher Yields in Palladium-Catalyzed Cross-Coupling

The target compound contains a C–Br bond on the pyrimidine ring, which is more reactive in oxidative addition with Pd(0) catalysts than the C–Cl bond in the 5-chloropyrimidine analog. General literature on halogenated pyrimidines indicates that bromopyrimidines undergo Suzuki coupling under milder conditions (lower temperature, shorter reaction time) compared to chloropyrimidines, often resulting in superior yields [1]. This is a class-level inference based on established reactivity trends: the C–Br bond dissociation energy is approximately 70 kcal/mol versus ~84 kcal/mol for C–Cl, lowering the activation barrier for the rate-determining oxidative addition step [1]. The fluoro analog (C–F bond dissociation energy ~126 kcal/mol) is essentially inert under standard cross-coupling conditions, making the bromo compound the only viable handle for direct derivatization without additional activation strategies.

Suzuki-Miyaura Coupling Buchwald-Hartwig Amination Building Block Chemistry

Distinct Lipophilicity Profile (clogP) Driven by the Bromine Substituent

The calculated partition coefficient (clogP) for the target compound is estimated to be approximately 2.4, based on the fragment-based prediction for the bromopyrimidine moiety. This value is intermediate between the more polar chloro analog (clogP ~1.9) and the more lipophilic thia analog (clogP ~2.9) [1]. The difference of ~0.5 log units between the bromo and chloro derivatives can significantly impact membrane permeability (PAMPA Papp), aqueous solubility, and CYP450 metabolic stability in a congeneric series [1]. This class-level property difference allows medicinal chemists to fine-tune the overall lipophilicity of a lead series without altering the core scaffold geometry.

Lipophilicity clogP Physicochemical Property Drug-likeness

Structural Preorganization: Conformational Rigidity of the 2-Oxa-5-azabicyclo[2.2.1]heptane Scaffold

The 2-oxa-5-azabicyclo[2.2.1]heptane core is a bridged morpholine that enforces a rigid, boat-like conformation with a defined dihedral angle between the N-substituent and the oxygen bridge. This scaffold exhibits fewer low-energy conformations (approximately 1-2 accessible rotamers) compared to the more flexible piperidine or morpholine analogs (>10 conformers) [1]. The bromopyrimidine moiety further restricts rotation around the N–C(aryl) bond due to steric interaction with the bicyclic framework. This preorganization can enhance binding affinity by reducing the entropic penalty upon target engagement, a class-level inference supported by crystallographic studies of analogous bicyclic scaffolds in kinase and GPCR inhibitor programs [1].

Conformational Constraint Bridged Morpholine Bioisostere Scaffold Hopping

Chiral Resolution Potential: Access to Enantiopure Bridged Morpholine Intermediates

The parent scaffold (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane (CAS 31560-06-2) is commercially available in enantiopure form, enabling the synthesis of stereodefined derivatives via N-arylation with 5-bromo-2-chloropyrimidine . The analogous 2-azabicyclo[2.2.1]heptane scaffold (CAS 2679832-55-2) exists as a racemic mixture, requiring chiral chromatography for resolution, which adds cost and reduces throughput [1]. This difference in commercial accessibility of stereodefined starting materials provides a practical procurement advantage for the oxa-analog when enantiopure compounds are required for biological assays.

Stereochemistry Chiral Pool Synthesis Enantioselective Synthesis

Optimal Research and Procurement Scenarios for 5-(5-Bromopyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane


Scaffold-Hopping from Piperidine to Bridged Morpholine in Kinase Inhibitor Programs

When a kinase inhibitor series containing an N-arylpiperidine moiety shows undesirable metabolic instability or off-target activity, medicinal chemists can replace the piperidine with the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold. The target compound serves as the key intermediate, providing the 5-bromopyrimidine handle for SAR exploration via Suzuki coupling. The conformational rigidity of the bridged morpholine, as supported by class-level evidence [1], can improve selectivity by restricting the number of accessible binding conformations. Procurement of this specific bromo variant is justified over the chloro or fluoro analogs due to its superior cross-coupling reactivity, enabling faster library synthesis.

Fragment-Based Drug Discovery (FBDD) Using a Halogen-Enriched Fragment

The compound is an ideal fragment for FBDD campaigns targeting bromodomains, kinases, or GPCRs. The bromopyrimidine moiety can act as a halogen-bond donor to backbone carbonyls in the target protein, while the bridged morpholine provides a well-defined exit vector for fragment growing [REFS-1, Section 3 Evidence 3]. The intermediate lipophilicity (clogP ~2.4) makes it suitable for both biochemical and biophysical screening (SPR, ITC, X-ray soaking) without solubility issues that plague more lipophilic fragments [REFS-2, Section 3 Evidence 2]. The 5-chloro and 5-fluoro analogs may be less effective fragment hits due to weaker halogen bonding and lower electron density on the halogen.

Synthesis of Enantiopure Chemical Probes for Target Validation

For academic or industrial groups developing chemical probes for target validation (e.g., for BRD or BAZ2 family proteins), access to a stereochemically pure compound is essential for generating unambiguous SAR data. The target compound, when synthesized from enantiopure (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane, ensures that observed biological activity is attributable to a single stereoisomer, eliminating confounding effects from racemic mixtures [REFS-1, Section 3 Evidence 4]. This is particularly critical for in vivo pharmacokinetic studies where enantiomers can exhibit divergent metabolic profiles.

Parallel Library Synthesis via Automated Cross-Coupling Workflows

In a high-throughput medicinal chemistry setting, the target compound is the preferred building block for automated parallel synthesis platforms using Suzuki-Miyaura coupling. The C–Br bond's favorable oxidative addition kinetics allow for shorter reaction times (typically 2-4 hours at 80°C) compared to the chloro analog (often requiring overnight heating at 100°C+), enabling one-cycle-per-day library production [REFS-1, Section 3 Evidence 1]. This throughput advantage, combined with the scaffold's favorable physicochemical properties, makes it a cost-effective choice for large-scale SAR exploration.

Quote Request

Request a Quote for 5-(5-Bromopyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.